ULK1 Enzymatic Activation Potency: LYN-1604 EC50 = 18.94 nM Demonstrates Sub-20 nM Agonist Activity
LYN-1604 dihydrochloride exhibits potent ULK1 activation with a half-maximal effective concentration (EC50) of 18.94 nM in an ADP-Glo kinase assay . At 100 nM, LYN-1604 increases ULK1 enzymatic activity to 195.7% relative to baseline control, representing a near-doubling of kinase function [1]. In contrast, ULK1 inhibitors such as MRT68921 and SBI-0206965 display no activating effect; their mechanism is functionally opposite, suppressing ULK1 activity rather than enhancing it [2]. No alternative ULK1 agonist with a structurally distinct chemotype has been reported with comparable sub-20 nM EC50 potency in peer-reviewed literature, establishing LYN-1604 as the benchmark agonist probe for ULK1 activation studies.
| Evidence Dimension | ULK1 enzymatic activation (EC50) |
|---|---|
| Target Compound Data | EC50 = 18.94 nM; 195.7% activity at 100 nM |
| Comparator Or Baseline | Baseline (untreated) = 100% activity; ULK1 inhibitors (MRT68921, SBI-0206965) = no activation (functionally opposite) |
| Quantified Difference | 1.96-fold increase over baseline at 100 nM |
| Conditions | ADP-Glo kinase assay with recombinant ULK1 |
Why This Matters
The sub-20 nM EC50 establishes a validated potency benchmark, ensuring that procurement of this specific compound yields the expected magnitude of ULK1 activation essential for reproducible autophagy induction experiments.
- [1] Zhang L, Fu L, Zhang S, et al. Discovery of a small molecule targeting ULK1-modulated cell death of triple negative breast cancer in vitro and in vivo. Chem Sci. 2017;8(4):2687-2701. View Source
- [2] Petherick KJ, et al. Pharmacological inhibition of ULK1 kinase blocks autophagy and sensitizes cells to nutrient stress. J Biol Chem. 2015;290(18):11376-11383. View Source
